molecular formula C18H25N3O5 B4242849 Acetic acid;1-ethyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione

Acetic acid;1-ethyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione

Cat. No.: B4242849
M. Wt: 363.4 g/mol
InChI Key: BMIIYFXAVZFDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;1-ethyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinedione core, which is a common structural motif in many biologically active molecules. The presence of the morpholinyl and phenyl groups further enhances its chemical versatility and potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic acid;1-ethyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-(4-morpholinyl)aniline with ethyl 2,5-dioxopyrrolidine-3-carboxylate under acidic conditions. This reaction forms the core structure, which is then acetylated to yield the final acetate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-ethyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Acetic acid;1-ethyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetic acid;1-ethyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-4-[2-(4-morpholinyl)ethyl]-3-phenyl-2-pyrrolidinone
  • 1-methyl-3-[2-(4-morpholinyl)ethyl]-3-phenyl-2,5-pyrrolidinedione

Uniqueness

Acetic acid;1-ethyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholinyl group enhances its solubility and potential for hydrogen bonding, while the phenyl group contributes to its stability and interaction with aromatic systems.

Properties

IUPAC Name

acetic acid;1-ethyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3.C2H4O2/c1-2-19-15(20)11-14(16(19)21)17-12-3-5-13(6-4-12)18-7-9-22-10-8-18;1-2(3)4/h3-6,14,17H,2,7-11H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIIYFXAVZFDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid;1-ethyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Reactant of Route 2
Acetic acid;1-ethyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Reactant of Route 3
Acetic acid;1-ethyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Reactant of Route 4
Acetic acid;1-ethyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Reactant of Route 5
Acetic acid;1-ethyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
Acetic acid;1-ethyl-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione

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